molecular formula C12H12N2O4 B3395554 Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 724788-63-0

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No. B3395554
M. Wt: 248.23 g/mol
InChI Key: UQVDJAIJPVHGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C12H12N2O4 . It belongs to the class of compounds known as 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate”, has been a subject of research for many years . Various synthetic strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate” is based on the 1,5-naphthyridine scaffold, which is a bicyclic system containing two fused pyridine rings . The specific substituents at the 4, 6, and 3 positions of the ring system (hydroxy, methoxy, and carboxylate groups, respectively) give this compound its unique properties.


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate”, can undergo a variety of chemical reactions . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .

properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDJAIJPVHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Synthesis routes and methods I

Procedure details

Dowtherm A (Fluka, 500 mL) was brought to boiling (250° C.) in a 2 L 3-neck flask fitted with a still-head and a reflux condenser. 2-[(6-Methoxypyridin-3-ylamino)methylene]malonic acid diethyl ester (100 g, 0.34 mole) was added portionwise over 5 min. The solution was heated at reflux for an additional 15 min, allowing some solvent to distil over. The resulting solution was cooled to RT and diluted with hexanes (750 mL). The mixture was cooled in ice for 1 hr, then the brown solid was filtered off, washed with hexanes, and dried under vacuum to afford the title compound (61.72 g, 73%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of 2-[(6-methoxy-pyridin-3-ylamino)-methylene]-malonic acid diethyl ester (260.0 g, 1.365 mol, 1.0 eq) in diphenyl ether (500 mL) is heated to reflux. While the ethanol formed is removed by azeotropic distillation the reflux temperature reached 245° C. The reaction mixture is kept at 245° C. for 3 hours, then it is cooled to 28° C., a brown solid precipitated and is collected by filtration and washed with hexane (500 mL). The solid is dried under vacuum to afford 6-methoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid ethyl ester as a brown powder (74.2 g, 32% yield).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.